2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide
Description
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide is a synthetic compound featuring a piperazino group linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and a 2-methylpropanamide side chain. The trifluoromethyl and chloro substituents enhance lipophilicity and binding affinity, while the amide group contributes to metabolic stability .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N4O/c1-13(2,12(19)23)22-5-3-21(4-6-22)11-10(15)7-9(8-20-11)14(16,17)18/h7-8H,3-6H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVXJLTIZUBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that this compound affects. Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions.
Biological Activity
The compound 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide, also known by its CAS number 339018-01-8, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, a chloro group, and a trifluoromethyl moiety, contributing to its unique chemical properties. The molecular formula is C17H16ClF3N5O, with a molecular weight of 525.69 g/mol. Its structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClF3N5O |
| Molecular Weight | 525.69 g/mol |
| CAS Number | 339018-01-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can bind to various receptors, modulating their activity and affecting signal transduction pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial properties against various strains of bacteria.
- Anticancer Potential : Preliminary research suggests potential cytotoxic effects on cancer cell lines, indicating its use as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated an IC50 value of approximately 25 µM, demonstrating effective inhibition of bacterial growth.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µM, suggesting its potential as a therapeutic agent in oncology.
Research Findings
Recent literature has focused on the synthesis and optimization of this compound for enhanced biological activity. Various synthetic routes have been explored to improve yield and reduce production costs while maintaining efficacy.
Synthesis Overview
The synthesis typically involves:
- Reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine.
- Coupling with acetic acid derivatives to form the final product.
Comparison with Similar Compounds
Structural Analogues
Fluopyram (CAS 658066-35-4)
- Structure : N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide.
- Key Differences: Fluopyram replaces the piperazino group with an ethyl linker and incorporates a benzamide instead of a propanamide.
- Applications : A broad-spectrum fungicide and nematicide used in agriculture (e.g., soybean seed treatments) .
- Activity: Targets succinate dehydrogenase (SDHI class), whereas the piperazino group in the target compound may influence alternative binding modes.
Ethyl 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate (CAS 337919-63-8)
- Structure: Ethyl ester with an imino group instead of the amide.
- Molecular Formula : C15H18ClF3N4O2.
- Key Differences : The ester group increases hydrophobicity but reduces hydrolytic stability compared to the amide in the target compound. Likely less persistent in biological systems .
2-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino]acetohydrazide (CAS 338979-10-5)
- Structure : Acetohydrazide functional group.
- May serve as an intermediate in synthesis .
Functional Group and Pharmacological Impact
Toxicity and Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
